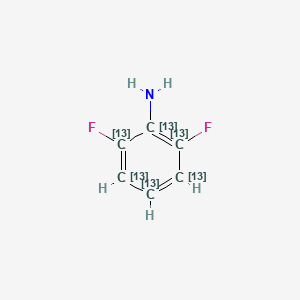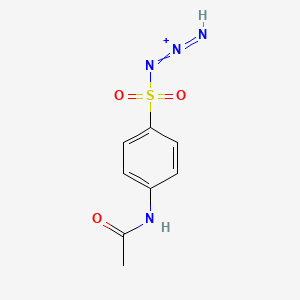![molecular formula C14H21BrO5S B12061508 [(2S,3S)-3-(Bromomethyl)oxiran-2-yl]methyl [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate CAS No. 343338-27-2](/img/structure/B12061508.png)
[(2S,3S)-3-(Bromomethyl)oxiran-2-yl]methyl [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’ve mentioned is a complex molecule with an intriguing structure. Let’s break it down:
Chemical Name: [(2S,3S)-3-(Bromomethyl)oxiran-2-yl]methyl [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate
Molecular Formula: CHBrOS
Molecular Weight: Approximately 397.3 g/mol
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One possible synthetic route includes the following reactions:
Epoxide Formation: The oxirane (epoxide) ring is formed by reacting an appropriate precursor with a bromomethyl group.
Addition of Methanesulfonate: The oxirane ring is opened by methanesulfonate (mesylate) to yield the desired product.
Industrial Production: While I don’t have specific industrial production methods for this compound, it’s likely that large-scale synthesis involves optimization of the above reactions for efficiency and yield.
Chemical Reactions Analysis
Reactivity:
Epoxide Ring Opening: The oxirane ring can undergo nucleophilic ring-opening reactions.
Substitution Reactions: The bromomethyl group can be substituted by various nucleophiles.
Reduction: Reduction of the carbonyl group may occur.
Base-Catalyzed Epoxide Opening: Typically, strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used.
Nucleophilic Substitution: Various nucleophiles (e.g., amines, alcohols) can replace the bromomethyl group.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can reduce the carbonyl group.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has diverse applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity.
Medicine: May have pharmaceutical applications.
Industry: Used in fine chemicals and materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely interacts with specific cellular targets or enzymes, affecting biological processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, this compound’s unique structure sets it apart. Researchers may compare it with related epoxides, sulfonates, and bicyclic compounds.
Properties
CAS No. |
343338-27-2 |
|---|---|
Molecular Formula |
C14H21BrO5S |
Molecular Weight |
381.28 g/mol |
IUPAC Name |
[(2S,3S)-3-(bromomethyl)oxiran-2-yl]methyl [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate |
InChI |
InChI=1S/C14H21BrO5S/c1-13(2)9-3-4-14(13,12(16)5-9)8-21(17,18)19-7-11-10(6-15)20-11/h9-11H,3-8H2,1-2H3/t9-,10-,11+,14-/m1/s1 |
InChI Key |
WVJLXXFXEMGBCM-NJBDSQKTSA-N |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)OC[C@H]3[C@H](O3)CBr)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)OCC3C(O3)CBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone](/img/structure/B12061488.png)





